(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one
Brand Name:
Vulcanchem
CAS No.:
153153-60-7
VCID:
VC0016088
InChI:
InChI=1S/C13H15NO3/c1-16-9-4-2-8-3-5-11-13(10(8)6-9)17-7-12(15)14-11/h2,4,6,11,13H,3,5,7H2,1H3,(H,14,15)
SMILES:
COC1=CC2=C(CCC3C2OCC(=O)N3)C=C1
Molecular Formula:
C₁₃H₁₅NO₃
Molecular Weight:
233.26
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one
CAS No.: 153153-60-7
Cat. No.: VC0016088
Molecular Formula: C₁₃H₁₅NO₃
Molecular Weight: 233.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153153-60-7 |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 |
| IUPAC Name | 9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one |
| Standard InChI | InChI=1S/C13H15NO3/c1-16-9-4-2-8-3-5-11-13(10(8)6-9)17-7-12(15)14-11/h2,4,6,11,13H,3,5,7H2,1H3,(H,14,15) |
| SMILES | COC1=CC2=C(CCC3C2OCC(=O)N3)C=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator